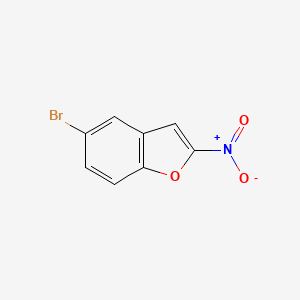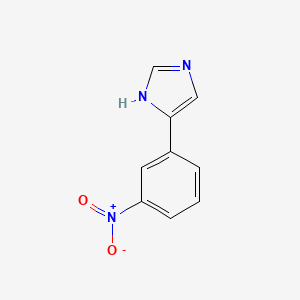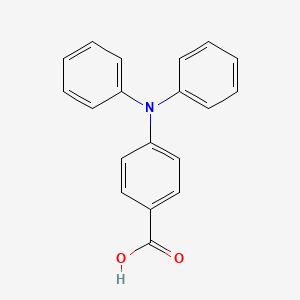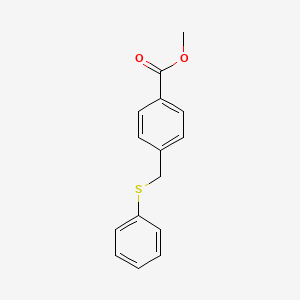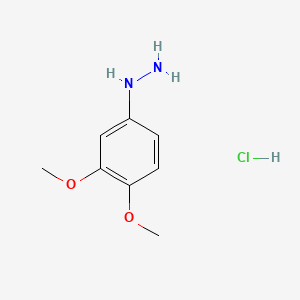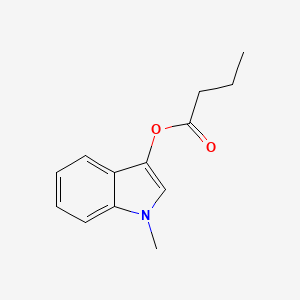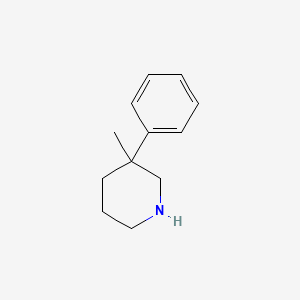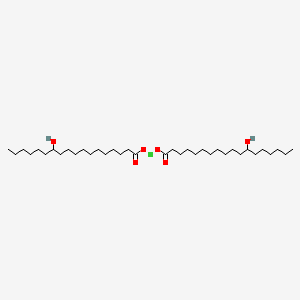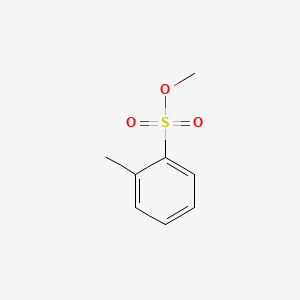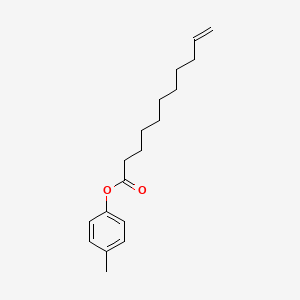
p-Tolyl undec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Tolyl undec-10-enoate, also known as p-Cresyl 10-undecylenate, is an organic compound with the molecular formula C18H26O2. This ester is derived from 10-undecenoic acid and 4-methylphenol (p-cresol). It is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 4-methylphenyl ester typically involves the esterification of 10-undecenoic acid with 4-methylphenol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of solid acid catalysts like ion-exchange resins can enhance the efficiency and yield of the esterification process. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: p-Tolyl undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction to alcohol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Amides and thioesters: from substitution reactions
Wissenschaftliche Forschungsanwendungen
p-Tolyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its antimicrobial properties and potential use in developing antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 10-undecenoic acid, 4-methylphenyl ester in antimicrobial applications involves the disruption of microbial cell membranes. The ester interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This compound targets the cell wall and plasma membrane of microorganisms, contributing to its antimicrobial efficacy .
Vergleich Mit ähnlichen Verbindungen
- 10-Undecenoic acid methyl ester
- 10-Undecenoic acid ethyl ester
- 10-Undecenoic acid butyl ester
Comparison: p-Tolyl undec-10-enoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. Compared to other esters of 10-undecenoic acid, the 4-methylphenyl ester exhibits enhanced antimicrobial activity and stability .
Eigenschaften
CAS-Nummer |
67874-76-4 |
|---|---|
Molekularformel |
C18H26O2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(4-methylphenyl) undec-10-enoate |
InChI |
InChI=1S/C18H26O2/c1-3-4-5-6-7-8-9-10-11-18(19)20-17-14-12-16(2)13-15-17/h3,12-15H,1,4-11H2,2H3 |
InChI-Schlüssel |
JBSXTRRQRUQNQG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C |
| 67874-76-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


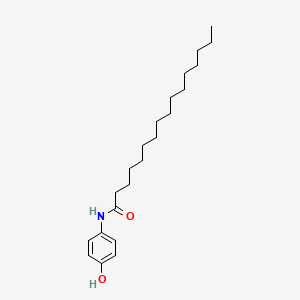
![4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1620297.png)
![2-chloro-N-[4-(methylthio)phenyl]acetamide](/img/structure/B1620299.png)
![N-[(benzyloxy)carbonyl]glycylglycylproline](/img/structure/B1620300.png)
